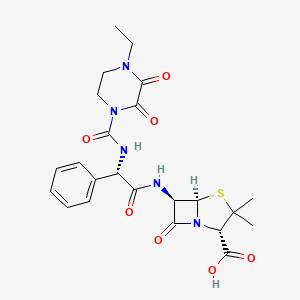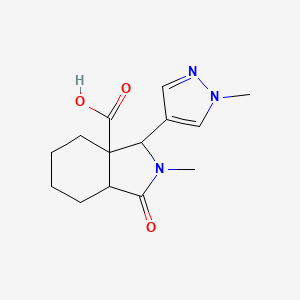
2-Methyl-3-(1-methyl-1h-pyrazol-4-yl)-1-oxooctahydro-3ah-isoindole-3a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid typically involves multiple steps. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . This is followed by further functionalization to introduce the isoindole and carboxylic acid groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylene diamine (DABCO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of microwave-assisted synthesis, can be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclocondensation, bromobenzene derivatives for substitution, and oxidizing agents like hydrogen peroxide for oxidation . The conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mécanisme D'action
The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This can lead to various biological effects, such as reduced inflammation or inhibited cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline Derivatives: These compounds also contain nitrogen heterocycles and have similar applications in medicinal chemistry.
Pyrazoline Derivatives: These are closely related to pyrazoles and share similar biological activities, such as enzyme inhibition and antioxidant properties.
Uniqueness
What sets 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug discovery to material science .
Propriétés
Formule moléculaire |
C14H19N3O3 |
|---|---|
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
2-methyl-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid |
InChI |
InChI=1S/C14H19N3O3/c1-16-8-9(7-15-16)11-14(13(19)20)6-4-3-5-10(14)12(18)17(11)2/h7-8,10-11H,3-6H2,1-2H3,(H,19,20) |
Clé InChI |
DVJGPLTTYPTNBG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2C3(CCCCC3C(=O)N2C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


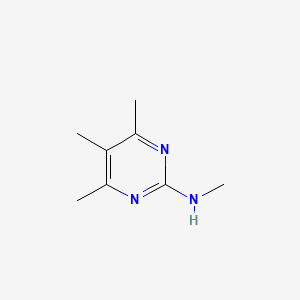

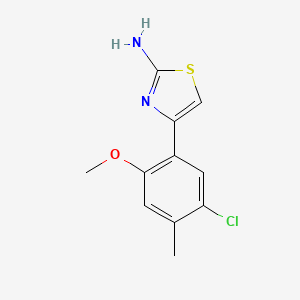
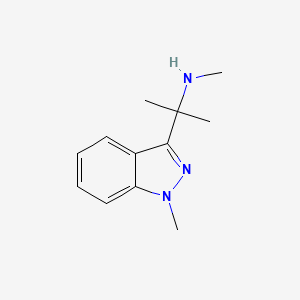

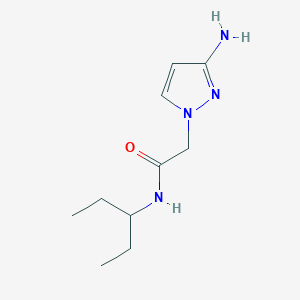

![sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate](/img/structure/B13567968.png)
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid](/img/structure/B13567977.png)


![Imidazo[1,2-c]quinazolin-5-amine](/img/structure/B13567994.png)
![3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoicacid](/img/structure/B13567998.png)
